4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline
Description
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is a nitroaromatic compound featuring a fluorine atom at position 4, a morpholine ring at position 5, and a nitro group at position 2 on the aniline backbone.
Properties
IUPAC Name |
4-fluoro-5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O3/c11-7-5-10(14(15)16)8(12)6-9(7)13-1-3-17-4-2-13/h5-6H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLAISVDXGXTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline typically involves the reaction of morpholine with 4,5-difluoro-2-nitrobenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Fluorination: The substitution of hydrogen atoms with fluorine atoms.
Morpholine Addition: The reaction of morpholine with the fluorinated nitro compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by the addition of morpholine. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-Fluoro-5-(morpholin-4-yl)-2-aminobenzene.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Overview
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is an organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structural features, including a fluorine atom, a morpholine ring, and a nitro group, contribute to its diverse applications.
Chemistry
This compound serves as an essential building block in the synthesis of more complex organic molecules. It is utilized in the development of various chemical intermediates and specialty chemicals due to its reactivity and ability to undergo further transformations.
Key Reactions:
- Fluorination: Enhances the stability and lipophilicity of derivatives.
- Nitration: Allows for the introduction of additional functional groups.
- Morpholine Addition: Facilitates the formation of various substituted anilines.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. The compound's ability to interact with biological targets makes it a candidate for further exploration in these areas.
Biological Activities:
- Antimicrobial Properties: Studies suggest effectiveness against various pathogens.
- Anticancer Potential: Evaluated for its efficacy against cancer cell lines, showing promise in inhibiting tumor growth.
Medicine
The compound is being investigated as a pharmaceutical intermediate. Its structural characteristics may allow it to serve as a lead compound in drug development, particularly for conditions requiring targeted therapies.
Pharmaceutical Applications:
- Drug Development: Research includes its role as a precursor in synthesizing novel therapeutic agents.
- Mechanism of Action Studies: Understanding how it interacts with cellular components could lead to new treatment options.
Industrial Uses
In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its unique properties make it suitable for creating materials with specific characteristics tailored for various applications.
Case Studies
Recent studies have focused on evaluating the efficacy of this compound against cancer cell lines. For instance, in vitro assays conducted by the National Cancer Institute demonstrated significant growth inhibition rates across multiple cancer types, indicating its potential as an anticancer agent .
Moreover, computational studies utilizing density functional theory (DFT) have analyzed the molecular properties and predicted bioactivity, further supporting its role as a candidate for drug development .
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(morpholin-4-
Biological Activity
4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom, a nitro group, and a morpholine moiety, which contribute to its reactivity and biological interactions. The presence of these functional groups enhances its binding affinity to various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has shown potential in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Binding : Its structure allows it to bind effectively to various receptors, modulating signaling pathways that can lead to apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10.12 ± 0.80 | CDK inhibition |
| DU-145 (Prostate) | 15.10 ± 2.27 | CDK inhibition |
| KB (Nasopharyngeal) | <10 | Apoptosis induction |
The compound's GI50 values indicate its potency in inhibiting cell growth across different cancer types, with lower values suggesting higher efficacy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated potent cytotoxicity correlated with CDK inhibition, highlighting the compound's potential as a therapeutic agent for lung and prostate cancers .
- Animal Models : In vivo studies involving xenograft models demonstrated that the compound significantly reduced tumor growth while exhibiting a favorable pharmacokinetic profile, suggesting its viability as an anticancer drug candidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Morpholine-Containing Analogues
- 5-Fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline (): Replaces the morpholine group with a phenylpiperazine moiety. The phenylpiperazine group is commonly used in antipsychotic drugs, suggesting divergent pharmacological applications compared to morpholine derivatives .
- N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (): Features a nitroso (-NO) group instead of nitro (-NO₂) at position 2. Nitroso derivatives are often intermediates in the synthesis of amines or heterocycles, indicating that the target compound’s nitro group may offer greater stability for further functionalization .
Halogen and Functional Group Modifications
- 4-Chloro-2-fluoro-5-nitroaniline ():
Substitutes the morpholine group with chlorine at position 3. The absence of morpholine reduces steric hindrance and polarity, likely altering solubility and reactivity in nucleophilic substitution reactions . - 4-Fluoro-2-methoxy-5-nitroaniline ():
Replaces the morpholine with a methoxy group. Methoxy is a stronger electron-donating group than morpholine, which could shift the compound’s electronic profile and influence its participation in electrophilic aromatic substitution .
Positional Isomerism in Fluoronitroanilines
lists several isomers, including:
- 2-Fluoro-4-nitroaniline and 4-Fluoro-2-nitroaniline :
Positional isomerism significantly affects physicochemical properties. For example, 4-fluoro-2-nitroaniline (mp 92.5–95°C) has a lower melting point than 4-fluoro-3-nitroaniline (mp 96–98°C), reflecting differences in crystal packing and intermolecular interactions .
Physicochemical and Functional Comparisons
Q & A
Q. What are the standard synthetic routes for 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline, and how is purity ensured?
The compound is typically synthesized via sequential functionalization of aniline derivatives. A common approach involves:
- Nitro-group introduction : Nitration of a fluorinated aniline precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Morpholine incorporation : Nucleophilic aromatic substitution (SNAr) at the activated para-position to the nitro group, facilitated by the electron-withdrawing nitro and fluorine substituents. Morpholine is reacted under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures purity. Analytical techniques like HPLC (≥95% purity) and melting point analysis validate the product .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns substituent positions (e.g., morpholine’s N-CH₂ protons at δ 2.5–3.5 ppm; aromatic protons adjacent to fluorine/nitro groups).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 256.0822 for C₁₀H₁₁FN₃O₃) .
- FT-IR : Identifies nitro (asymmetric stretch ~1520 cm⁻¹) and morpholine C-N stretches (~1120 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement, bond angles, and intermolecular interactions .
Q. How do the fluorine and morpholine substituents influence the compound’s reactivity?
- Fluorine : Electron-withdrawing effect activates the ring for electrophilic substitution but deactivates it toward nucleophilic attacks.
- Morpholine : Electron-donating via nitrogen lone pairs, which can stabilize intermediates during reduction or coupling reactions.
- Synergistic effects : The meta-fluorine and para-morpholine groups create a polarized electronic environment, directing reactions (e.g., catalytic reduction) to specific positions .
Advanced Research Questions
Q. What mechanistic insights exist for the catalytic reduction of this compound?
The nitro group is reduced to an amine using catalysts like Pd/C or Au nanoparticles (NPs) supported on silica:
- Pathway : Nitro → nitroso → hydroxylamine → amine.
- Kinetic studies : Hydrazine hydrate as a reductant shows pseudo-first-order kinetics. The morpholine group stabilizes intermediates via hydrogen bonding, reducing activation energy .
- Catalyst design : Au NPs on fibrous silica (k = 0.45 min⁻¹) outperform Pd/C due to higher surface area and electron transfer efficiency .
Q. How can contradictions in reported catalytic efficiencies be resolved?
Discrepancies arise from:
- Support material : Silica vs. alumina supports alter metal NP dispersion and activity.
- pH sensitivity : Basic conditions (pH >10) deprotonate the amine, altering reaction pathways.
- Mitigation : Standardize testing parameters (catalyst loading, solvent, temperature) and employ in situ spectroscopic monitoring (UV-Vis for nitro group disappearance) .
Q. What computational tools predict the compound’s electronic properties and reaction pathways?
Q. How is this compound utilized in synthesizing benzimidazole derivatives?
- Diamine precursor : Catalytic hydrogenation reduces the nitro group to an amine, yielding 4-fluoro-5-(morpholin-4-yl)benzene-1,2-diamine.
- Cyclization : Reacted with iminoester hydrochlorides under microwave irradiation (120°C, 20 min) to form benzimidazoles.
- Optimization : Microwave synthesis reduces reaction time from 12 hours (conventional heating) to 30 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
